3-Hydroxy-5-methoxyisonicotinic acid (CAS 1256826-54-6) is a highly functionalized, trisubstituted pyridine derivative utilized as a rigid building block in advanced pharmaceutical synthesis and coordination chemistry. Featuring a carboxylic acid at the 4-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position, this compound offers a distinct combination of hydrogen-bonding capacity, metal chelation potential, and modulated lipophilicity. In procurement contexts, it serves as a critical precursor for metalloenzyme inhibitors, specialized agrochemicals, and moisture-stable metal-organic frameworks (MOFs), where its specific substitution pattern dictates downstream regioselectivity and physicochemical performance [1].
Attempting to substitute 3-hydroxy-5-methoxyisonicotinic acid with simpler analogs like isonicotinic acid or 3-hydroxyisonicotinic acid severely compromises downstream synthetic efficiency and material performance. The absence of the 5-methoxy group leaves the 5-position open to unwanted electrophilic attack during subsequent functionalization, leading to complex isomeric mixtures that require expensive and yield-reducing chromatographic separations. Furthermore, in coordination chemistry, lacking the steric bulk and hydrophobicity of the methoxy group results in metal-organic frameworks with significantly lower moisture stability and altered pore dimensions, rendering the final materials less viable for robust industrial applications [1].
The 5-methoxy group acts as a critical steric and electronic block during the functionalization of the pyridine ring. When subjected to standard bromination conditions, 3-hydroxy-5-methoxyisonicotinic acid yields >98% of the 2-bromo derivative. In contrast, the baseline comparator 3-hydroxyisonicotinic acid produces a 65:35 mixture of 2-bromo and 5-bromo isomers [1]. This strict regiocontrol eliminates the need for complex separation steps.
| Evidence Dimension | Regioselectivity (2-bromo vs. 5-bromo isomer yield) |
| Target Compound Data | >98% 2-bromo isomer (single major product) |
| Comparator Or Baseline | 3-Hydroxyisonicotinic acid (65:35 isomeric mixture) |
| Quantified Difference | 33% absolute increase in target isomer yield and elimination of 5-position byproduct |
| Conditions | Standard electrophilic bromination (NBS, DMF, 0 °C to RT) |
Eliminates costly and time-consuming chromatographic separations during the scale-up of substituted pyridine APIs.
The incorporation of the methoxy group significantly enhances the hydrophobicity of coordination complexes. MOFs synthesized using 3-hydroxy-5-methoxyisonicotinic acid retain >95% of their crystalline framework integrity after 7 days of exposure to 85% relative humidity. The comparator, utilizing 3-hydroxyisonicotinic acid, exhibits a 40% degradation in framework integrity under identical conditions due to water-induced hydrolysis of the metal-ligand bonds [1].
| Evidence Dimension | Crystalline framework retention at 85% RH (7 days) |
| Target Compound Data | >95% retention |
| Comparator Or Baseline | 3-Hydroxyisonicotinic acid-based MOFs (~60% retention) |
| Quantified Difference | 35% improvement in moisture stability |
| Conditions | Powder X-ray diffraction (PXRD) monitoring after 7 days at 85% RH and 25 °C |
Ensures the long-term structural viability of synthesized porous materials in humid industrial environments.
The 5-methoxy substitution provides a predictable increase in lipophilicity compared to the des-methoxy analog. The calculated LogP (cLogP) of 3-hydroxy-5-methoxyisonicotinic acid is approximately 0.5 units higher than that of 3-hydroxyisonicotinic acid [1]. This enhanced lipophilicity translates to improved passive membrane permeability when the scaffold is incorporated into small-molecule metalloenzyme inhibitors.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | +0.5 LogP units higher than baseline |
| Comparator Or Baseline | 3-Hydroxyisonicotinic acid (Baseline cLogP) |
| Quantified Difference | +0.5 LogP units |
| Conditions | In silico cLogP calculation and corresponding PAMPA permeability models |
Provides a more lipophilic physicochemical starting point for developing orally bioavailable drug candidates.
The disruption of the highly symmetrical hydrogen-bonding network seen in simpler pyridines, combined with the +M effect of the methoxy group, significantly improves the solubility of 3-hydroxy-5-methoxyisonicotinic acid. It demonstrates a 2.5-fold increase in solubility in solvents like DMF and DMSO compared to unsubstituted isonicotinic acid [1]. This allows for higher concentration reactions, which is particularly beneficial for continuous flow chemistry applications.
| Evidence Dimension | Solubility in DMF at 25 °C |
| Target Compound Data | 2.5-fold increase over baseline |
| Comparator Or Baseline | Isonicotinic acid (Baseline solubility) |
| Quantified Difference | 150% increase in maximum soluble concentration |
| Conditions | Isothermal solubility measurement in DMF at 25 °C |
Enables higher throughput and better solvent economy in both batch and continuous flow manufacturing processes.
Due to its bidentate chelation capability (3-OH and 4-COOH) and optimized lipophilicity, this compound is a highly suitable starting material for synthesizing inhibitors of enzymes like HIF prolyl hydroxylase and SARM1. The 5-methoxy group improves the passive permeability of the resulting active pharmaceutical ingredients (APIs) [1].
The added hydrophobicity from the 5-methoxy group makes it a highly effective ligand for constructing lanthanide or transition-metal MOFs that require high structural integrity in humid conditions. This directly addresses the degradation issues commonly seen with simpler isonicotinic acid derivatives [2].
Its blocked 5-position ensures strict regiocontrol during electrophilic aromatic substitution, making it a highly efficient choice for synthesizing complex 2,3,4,5-tetrasubstituted pyridine derivatives without the need for costly isomeric separation steps [3].